2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[5-amino-3-methylsulfanyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O4S/c1-30-15-10-9-14(11-16(15)31-2)24-17(29)12-28-19(23)18(22(26-28)33-3)21-25-20(27-32-21)13-7-5-4-6-8-13/h4-11H,12,23H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONPALJGKGVSLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC=CC=C4)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide is a complex organic molecule with potential biological activities. Its structural features suggest possible interactions with various biological targets, making it a candidate for pharmacological exploration. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The compound consists of several functional groups:
- Pyrazole ring : Contributes to the compound's potential biological activity.
- Oxadiazole moiety : Known for its role in medicinal chemistry.
- Dimethoxyphenyl group : May enhance lipophilicity and biological interactions.
Anticancer Activity
Research has indicated that derivatives of pyrazole and oxadiazole often exhibit significant anticancer properties. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines. A study reported that derivatives containing the pyrazole scaffold demonstrated cytotoxic effects against human tumor cell lines such as LCLC-103H and 5637, suggesting that this compound may also possess similar properties .
Antimicrobial Properties
Compounds with pyrazole structures have been noted for their antimicrobial activities. A related study found that certain pyrazole derivatives exhibited broad-spectrum antibacterial effects . The presence of the methylsulfanyl group in this compound may contribute to its antimicrobial activity by enhancing interaction with microbial targets.
Anti-inflammatory Effects
The potential anti-inflammatory effects of pyrazole derivatives are well-documented. Compounds with similar structures have been shown to inhibit inflammatory pathways, which could be relevant for treating conditions like arthritis or other inflammatory diseases .
Research Findings and Case Studies
A summary of relevant findings from various studies is presented below:
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide. The incorporation of oxadiazole and pyrazole rings has been associated with significant cytotoxic activity against various cancer cell lines. For example, derivatives with similar structures have shown promise in inhibiting tumor growth through mechanisms that involve the modulation of apoptotic pathways and cell cycle arrest .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies indicate that the presence of the oxadiazole ring enhances the activity against both Gram-positive and Gram-negative bacteria. The structure-function relationship suggests that modifications in the substituents can lead to improved efficacy against resistant strains .
Pharmacological Applications
Anti-inflammatory Effects
Research indicates that compounds featuring similar structural motifs exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This positions this compound as a potential candidate for treating inflammatory diseases .
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects associated with pyrazole derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for further exploration in neurodegenerative disease models .
Material Science Applications
Polymer Synthesis
The unique chemical structure allows for potential applications in polymer science. The compound can act as a monomer or crosslinking agent in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its ability to form stable bonds can lead to materials with improved durability and functionality .
Nanotechnology
In nanotechnology, derivatives of this compound have been explored for use in drug delivery systems. The ability to encapsulate therapeutic agents within nanocarriers can enhance bioavailability and targeted delivery to specific tissues .
Case Studies
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfanyl (-SCH₃) group is highly susceptible to oxidation, yielding sulfoxides or sulfones depending on reaction conditions:
Substitution Reactions
The pyrazole and oxadiazole rings participate in nucleophilic and electrophilic substitutions:
Pyrazole Ring Modifications
The amino (-NH₂) group at position 5 of the pyrazole undergoes diazotization and coupling reactions:
| Reaction | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | Formation of diazonium intermediate, coupling with β-naphthol to form azo derivatives | |
| Acylation | AcCl, pyridine, 60°C | 2-[5-acetamido-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide |
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring undergoes ring-opening reactions under acidic or basic conditions:
Hydrolysis of Acetamide Linkage
The acetamide group hydrolyzes under strong acidic or basic conditions:
Electrophilic Aromatic Substitution (EAS)
The dimethoxyphenyl group participates in EAS reactions:
Reductive Transformations
The nitro group (if present in derivatives) can be reduced to amines:
| Reaction | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, ethanol | Reduction of nitro groups to amines in substituted derivatives |
Structural Modifications and SAR Insights
Structure-activity relationship (SAR) studies highlight how substituents influence reactivity and biological activity:
Key Research Findings:
-
Oxidation Specificity : Controlled oxidation of the methylsulfanyl group to sulfone improves thermal stability and binding affinity to kinase targets.
-
Ring-Opening Pathways : Alkaline hydrolysis of the oxadiazole ring generates urea derivatives, which exhibit enhanced solubility in polar solvents .
-
SAR-Driven Design : Derivatives with electron-withdrawing groups (e.g., -NO₂) on the dimethoxyphenyl ring show improved anti-inflammatory activity compared to unmodified analogs .
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including cyclization and coupling. A typical procedure includes:
- Cyclization : Refluxing precursors (e.g., substituted oxadiazoles and pyrazoles) with catalysts like pyridine and zeolite Y-H at 150°C .
- Purification : Recrystallization from ethanol or chromatography to isolate the final product . Optimization requires controlling temperature, solvent polarity (e.g., DMF or ethanol), and catalyst loading to maximize yield (reported 60-85% in similar derivatives) .
Q. How is the compound characterized to confirm structural integrity?
- Spectroscopy : Use -NMR and -NMR to verify proton environments and carbon frameworks. IR spectroscopy confirms functional groups (e.g., C=O at ~1650 cm) .
- Chromatography : HPLC or TLC ensures purity (>95% required for pharmacological assays) .
Q. What are the primary biological targets of this compound?
Triazole and oxadiazole moieties suggest interactions with enzymes (e.g., cyclooxygenase) or receptors (e.g., kinase domains). Computational docking studies predict binding to hydrophobic pockets via π-π stacking .
Q. How do solubility and stability impact experimental design?
The compound is sparingly soluble in water; DMSO or ethanol is used for in vitro assays. Stability tests under varying pH (4–9) and light exposure are critical for reproducibility .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Modifications : Replace the 3,4-dimethoxyphenyl group with halogenated or electron-withdrawing substituents to assess effects on bioactivity .
- Biological assays : Compare IC values in anti-proliferative or anti-inflammatory models (e.g., MTT assay on cancer cell lines) . Data from analogous compounds show that methylsulfanyl groups enhance metabolic stability but may reduce solubility .
Q. What strategies resolve contradictions in pharmacological data across studies?
- Dose-response validation : Replicate anti-exudative activity (e.g., 10 mg/kg in rat models) with positive controls (e.g., diclofenac) to validate efficacy .
- Mechanistic studies : Use siRNA knockdown or enzyme inhibition assays to confirm target specificity if conflicting results arise .
Q. How can in vivo pharmacokinetics be optimized for therapeutic applications?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability.
- Metabolic profiling : Use LC-MS to identify major metabolites in liver microsomes and adjust substituents to block rapid clearance .
Q. What computational methods predict off-target interactions or toxicity?
- Molecular dynamics simulations : Model interactions with cytochrome P450 isoforms to assess metabolic liability.
- Toxicity prediction : Tools like ProTox-II evaluate hepatotoxicity risks based on structural alerts (e.g., triazole-related idiosyncratic reactions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
